N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Description
N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrazine core fused with a carboxamide group. The compound’s structure includes a 6-methyl substituent on the pyrazine ring and a 4-oxo-4,5-dihydro moiety, which confers partial saturation to the bicyclic system. The 2-ethylphenyl group attached to the carboxamide nitrogen distinguishes it from analogs with other aryl or heteroaryl substituents.
Properties
IUPAC Name |
N-(2-ethylphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-3-11-6-4-5-7-12(11)18-15(21)13-8-14-16(22)17-10(2)9-20(14)19-13/h4-9H,3H2,1-2H3,(H,17,22)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNQFODPIHDARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NN3C=C(NC(=O)C3=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a derivative of pyrazinamide . Pyrazinamide is a highly specific agent and is active only against Mycobacterium tuberculosis . It is used therapeutically as an antitubercular agent .
Mode of Action
The compound is a prodrug that gets activated to Pyrazinoic acid in the bacilli . It interferes with fatty acid synthase FAS I . This interferes with the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .
Pharmacokinetics
Its parent compound, pyrazinamide, is known to be well-absorbed orally and widely distributed in body fluids and tissues . It is also known to cross the blood-brain barrier and reach therapeutic concentrations in cerebrospinal fluid
Result of Action
The result of the compound’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . By disrupting fatty acid synthesis, the compound interferes with the formation of the bacterial cell wall, leading to the death of the bacteria .
Action Environment
The compound is active only at a slightly acidic pH, both in vitro and in vivo This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment
Biological Activity
N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide, a compound with significant potential in medicinal chemistry, belongs to the class of pyrazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
The compound's chemical structure is characterized by its unique pyrazolo[1,5-a]pyrazine core, which contributes to its biological properties. Below are its key chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1775378-02-3 |
| Molecular Formula | C16H16N4O2 |
| Molecular Weight | 296.32 g/mol |
Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. A study focusing on various pyrazole compounds demonstrated that derivatives with modifications similar to this compound showed significant cytotoxicity against several cancer cell lines.
Table 1: Cytotoxicity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-ethylphenyl)-6-methyl-4-oxo... | HeLa | 12.5 |
| N-(2-ethylphenyl)-6-methyl... | MCF7 | 15.0 |
| Celecoxib (control) | HeLa | 10.0 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Case Study: COX Inhibition
A comparative study highlighted that N-(2-ethylphenyl)-6-methyl-4-oxo... significantly reduced COX-2 activity in vitro, suggesting its potential as an anti-inflammatory agent.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of pyrazole derivatives indicate that compounds similar to N-(2-ethylphenyl)-6-methyl-4-oxo... possess activity against various bacterial strains.
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| N-(2-ethylphenyl)-6-methyl-4-oxo... | E. coli | 15 |
| N-(2-ethylphenyl)-6-methyl... | S. aureus | 18 |
| Standard Antibiotic (Amoxicillin) | E. coli | 20 |
The biological activities of N-(2-ethylphenyl)-6-methyl... can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that affect cell survival and immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related analogs:
Structural and Functional Analogues
Key Findings from Analogues
Substituent Effects on Activity: Electron-withdrawing groups (e.g., 4-chlorobenzyl in ) may enhance binding affinity to hydrophobic enzyme pockets, as seen in antimycobacterial pyrazine carboxamides (e.g., MIC = 2 mg/L for N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide ). Heterocyclic substituents (e.g., furylmethyl in ) introduce π-π stacking interactions, critical for kinase inhibition (e.g., PIM-1 inhibitors with IC₅₀ = 0.6–1.82 µM ).
Anticancer Activity :
- Pyrazolo[1,5-a]pyrimidine analogs (e.g., compound 178d ) demonstrated sub-micromolar IC₅₀ values (0.60–1.82 µM) against HepG2 and MCF-7 cell lines, attributed to fluorinated aryl groups enhancing cellular uptake .
Antimycobacterial Activity :
- Pyrazine-2-carboxamide derivatives with halogenated aryl groups (e.g., 3-iodo-4-methylphenyl) showed IC₉₀ values of 0.819 mg/mL against Mycobacterium tuberculosis, outperforming pyrazinamide (IC₉₀ > 20 mg/mL) .
Q & A
Q. What are the key synthetic pathways for synthesizing N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, starting with the formation of the pyrazolo[1,5-a]pyrazine core. Critical steps include:
- Regioselective cyclization : Use of catalytic conditions (e.g., Pd catalysts) to ensure proper ring closure and substituent placement .
- Carboxamide introduction : Reaction of the core intermediate with 2-ethylphenyl isocyanate or via coupling agents (e.g., EDCI/HOBt) for amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate the final product .
Q. How can spectroscopic techniques (NMR, LC-MS) be optimized to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Focus on diagnostic signals:
- Pyrazolo[1,5-a]pyrazine protons (δ 6.5–8.5 ppm for aromatic protons; δ 2.5–3.5 ppm for dihydro protons) .
- Ethylphenyl group: Methyl triplet (δ 1.2–1.4 ppm) and aromatic protons (δ 7.0–7.5 ppm) .
- LC-MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₉N₃O₂: 310.1546) and fragmentation patterns .
Q. What reactivity patterns are observed in the pyrazolo[1,5-a]pyrazine core during functionalization?
- Methodological Answer :
- Electrophilic substitution : The 6-methyl and 4-oxo groups direct reactivity. For example, nitration occurs preferentially at the 3-position due to electron-withdrawing effects .
- Nucleophilic attack : The 4-oxo group is susceptible to nucleophilic substitution (e.g., with amines or thiols) under basic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in multi-step syntheses?
- Methodological Answer :
- Computational screening : Use quantum chemical calculations (e.g., DFT) to model transition states and identify regioselective pathways .
- Design of Experiments (DoE) : Apply fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF) enhance cyclization yields by stabilizing intermediates .
- In situ monitoring : Employ HPLC or IR spectroscopy to track reaction progress and adjust conditions dynamically .
Q. What computational methods are effective in predicting biological target interactions or reactivity?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to kinase targets (e.g., JAK2), leveraging the pyrazolo[1,5-a]pyrazine scaffold’s affinity for ATP-binding pockets .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) to prioritize synthetic targets .
- QSAR modeling : Train models on pyrazolo-pyrazine derivatives with known IC₅₀ values to predict activity .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Meta-analysis : Aggregate data from independent studies (e.g., IC₅₀ values against cancer cell lines) and apply statistical tests (ANOVA) to identify outliers .
- Experimental validation : Replicate conflicting assays under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate variables .
- Structural verification : Confirm compound purity (≥95% by HPLC) and stereochemistry (X-ray crystallography) to rule out batch-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
